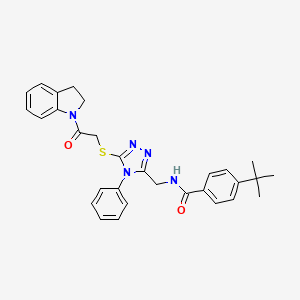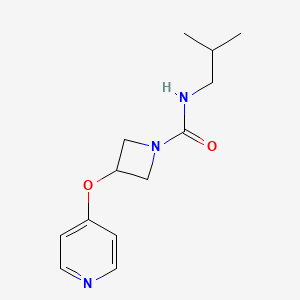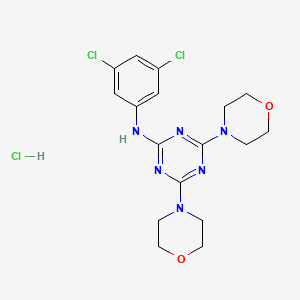![molecular formula C11H22ClNO B2725663 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2138261-08-0](/img/structure/B2725663.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride” is a chemical compound with the CAS Number: 2138261-08-0 . It has a molecular weight of 219.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Derivative Formation
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride is involved in the synthesis of various derivative compounds. For instance, its derivatives include carbo(hetero)cyclospirobutanoic lactones, which are transformed through chemical reactions for further use in different applications (Kuroyan, Pogosyan, & Grigoryan, 1995).
Muscarinic Agonist Activity
This compound has been evaluated as a muscarinic agonist, particularly for the symptomatic treatment of dementia of Alzheimer's type. Research includes the synthesis of related 1-oxa-8-azaspiro[4.5]decanes and their assessment as M1 muscarinic agonists (Tsukamoto et al., 1995).
Cancer Cell Growth Inhibition
Certain synthesized amines from this compound derivatives showed significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).
Structural Analyses and Crystallography
Studies have also been conducted on the crystal structure of compounds derived from this compound, contributing to understanding their molecular structures for potential applications in various fields (Wang et al., 2011).
Antiviral Research
Research includes the synthesis of derivatives for evaluating their potential in antiviral drug development, particularly against human coronavirus and influenza virus (Apaydın et al., 2019).
Immunomodulatory Agents
This compound has also been a part of synthesizing analogues of spirogermanium with potential as immunomodulatory agents. These compounds have shown effects in diseases of autoimmune origin and might be useful in tissue transplantation (Badger et al., 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHILRWIXMCVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)N)CO1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)







![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)